molecular formula C19H10ClN3O3S B2507026 7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886139-78-2

7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2507026
CAS No.: 886139-78-2
M. Wt: 395.82
InChI Key: GBUQDIKLGOFESX-UHFFFAOYSA-N
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Description

7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

7-chloro-1-pyridin-2-yl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClN3O3S/c20-10-4-5-13-11(9-10)16(24)14-15(12-3-1-2-6-21-12)23(18(25)17(14)26-13)19-22-7-8-27-19/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUQDIKLGOFESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromeno[2,3-c]pyrrole core. One common approach is the cyclization of a suitable precursor containing the pyridin-2-yl and thiazol-2-yl groups. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, reagents, and purification techniques are optimized to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reactions that allow for the efficient construction of complex heterocyclic structures. Recent studies have highlighted methodologies such as one-pot multicomponent reactions that yield high purity and good yields of the target compounds. For instance, a study demonstrated a success rate of 92% in obtaining various substituted 1,2-dihydrochromeno[2,3-c]pyrrole derivatives using simple reagents under mild conditions .

Antimicrobial Activity

Research has indicated that derivatives of the chromeno-pyrrole structure exhibit significant antimicrobial properties. A review focused on benzothiazole-based compounds reported that certain derivatives showed promising in vitro activity against various pathogens, suggesting that modifications to the chromeno-pyrrole structure could enhance its antimicrobial efficacy .

Antitubercular Properties

The compound has been evaluated for its antitubercular activity. In vitro studies have shown that specific derivatives possess low IC50 values against Mycobacterium tuberculosis, indicating strong potential as antitubercular agents. For example, compounds with specific substitutions demonstrated better activity than standard treatments like isoniazid (INH) in certain assays .

Neuroprotective Effects

Emerging research suggests that compounds similar to 7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may also exhibit neuroprotective effects. This is particularly relevant in the context of Alzheimer's disease, where dual inhibition of acetylcholinesterase and BACE 1 has been identified as a promising therapeutic strategy. Compounds designed from this scaffold have shown favorable characteristics for targeting these enzymes .

Case Study 1: Antimicrobial Activity Evaluation

A series of synthesized derivatives were tested against various bacterial strains. The results indicated that some compounds exhibited MIC values lower than 0.5 µM against resistant strains of Staphylococcus aureus and Escherichia coli. These findings support the potential use of these compounds in developing new antimicrobial agents.

CompoundMIC (µM)Activity
Compound A0.08Strong
Compound B0.32Moderate
Compound C0.25Moderate

Case Study 2: Antitubercular Activity Analysis

In a comparative study against Mycobacterium tuberculosis strains, several derivatives were shown to outperform traditional antitubercular drugs. The compound's ability to inhibit DprE1 (a key enzyme in the synthesis of cell wall components) was highlighted as a mechanism for its efficacy.

CompoundIC50 (µM)Selectivity
Compound D7.7 ± 0.8High
Compound E9.2 ± 1.5Moderate

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Chromeno[2,3-c]pyrrole-3,9-dione derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.

  • Pyridinyl and thiazolyl derivatives: Compounds containing pyridinyl and thiazolyl groups are structurally related and may exhibit similar biological activities.

Uniqueness: 7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.

Biological Activity

The compound 7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various studies and findings.

Synthesis

The synthesis of 7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions that incorporate key building blocks such as pyridine and thiazole derivatives. The synthetic pathways often utilize techniques like Knoevenagel condensation and cyclization reactions to form the chromeno-pyrrole core.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. For instance:

CompoundMicroorganismMIC (μg/mL)Reference
7aStaphylococcus aureus0.08
7bEscherichia coli0.32
7cStaphylococcus aureusNT

These compounds exhibited significant antibacterial activity comparable to standard antibiotics like gentamicin.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that derivatives containing the pyrrole moiety can inhibit the growth of various cancer cell lines:

Compound StructureCancer Cell LineIC50 (μM)Reference
4-amino-3-chloro-1H-pyrrole-2,5-dioneMCF-7 (breast)5.6
A549 (lung)4.8

The mechanism of action often involves interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, which are crucial in cancer cell proliferation.

The biological activity of 7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds derived from this structure have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, altering membrane properties and disrupting cellular integrity.
  • Targeting Specific Proteins : Molecular docking studies reveal strong binding affinities to proteins associated with disease pathways, indicating a targeted therapeutic approach.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Antitubercular Activity : A derivative was found to exhibit an IC50 value of 0.25 μM against Mycobacterium tuberculosis, showcasing its potential as an antitubercular agent .
  • Anticancer Trials : Clinical trials involving pyrrole derivatives demonstrated promising results in reducing tumor size in patients with advanced-stage cancers .

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